

# Thiazolinobutazone: A Technical Overview of a Phenylbutazone Analog

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Thiazolinobutazone |           |
| Cat. No.:            | B1682258           | Get Quote |

Published: November 7, 2025

This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of **Thiazolinobutazone**, a non-steroidal anti-inflammatory drug (NSAID) developed as an analog of phenylbutazone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured compilation of the available technical information, including its proposed mechanism of action, comparative pharmacology, and the historical context of its development.

# **Discovery and Development History**

**Thiazolinobutazone**, identified by the code LAS 11871 and the potential trade name Fordonal, emerged from pharmaceutical research in the mid-1970s. The "LAS" designation strongly suggests its origin from the Spanish pharmaceutical company Lasa Laboratorios. The primary and most significant publicly available research on this compound was published in 1976 in the German pharmacology journal Arzneimittelforschung.

The development of **Thiazolinobutazone** was part of a broader effort within the pharmaceutical industry to create analogs of existing successful drugs, such as phenylbutazone, with improved safety profiles. The primary goal was to retain the anti-inflammatory efficacy while reducing the significant adverse effects associated with phenylbutazone, particularly its gastrointestinal toxicity.



The available literature provides a snapshot of its preclinical pharmacological profile from 1976. However, information regarding its progression into later-stage clinical trials or its potential marketing is scarce. It can be inferred that the drug's development was likely discontinued, a common outcome for many compounds from that era due to a variety of factors, including the discovery of more potent or safer alternatives and the evolving regulatory landscape for NSAIDs.

# **Chemical Properties**

**Thiazolinobutazone** is a salt composed of the phenylbutazone anion and a 2-amino-2-thiazoline cation.

• IUPAC Name: 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;4,5-dihydro-1,3-thiazol-2-amine

Molecular Formula: C22H26N4O2S

Molecular Weight: 410.5 g/mol

CAS Number: 54749-86-9

## **Preclinical Pharmacology**

The core of the available information on **Thiazolinobutazone** comes from a 1976 study comparing its pharmacological and toxicological profile to that of its parent compound, phenylbutazone.[1] The key findings indicated a potentially improved therapeutic window.

## **Mechanism of Action**

As a derivative of phenylbutazone, the primary mechanism of action of **Thiazolinobutazone** is inferred to be the inhibition of cyclooxygenase (COX) enzymes. By blocking the COX pathway, **Thiazolinobutazone** prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Most traditional NSAIDs of that era were non-selective inhibitors of both COX-1 and COX-2 isoforms. The reduction in gastrointestinal side effects suggests it might have a more favorable COX-1/COX-2 inhibition ratio than phenylbutazone, but no specific selectivity data is available.





#### Click to download full resolution via product page

Caption: Inferred mechanism of action for Thiazolinobutazone via COX inhibition.

# **Comparative Pharmacological Data**

The primary advantage of **Thiazolinobutazone** identified in early research was its improved safety profile compared to phenylbutazone.[1] Specific quantitative values from the original 1976 publication are not available in publicly accessible literature; therefore, the data is summarized qualitatively in the table below.

| Parameter                    | Thiazolinobutazone<br>(LAS 11871) | Phenylbutazone   | Implication                                          |
|------------------------------|-----------------------------------|------------------|------------------------------------------------------|
| Acute Toxicity (LD50)        | Lower                             | Higher           | Better acute safety profile                          |
| Ulcerogenic Effects          | Less Ulcerogenic                  | More Ulcerogenic | Reduced risk of gastric ulcers                       |
| Antidiuretic Effect          | Not Observed                      | Present          | No effect on water retention                         |
| Cholinesterase<br>Inhibition | Observed at high doses            | Not Reported     | Potential for cholinergic side effects at high doses |



# **Experimental Protocols**

Detailed experimental protocols from the original 1976 study are not publicly available. However, based on standard pharmacological practices of the era, the methodologies for assessing the key parameters can be inferred. The diagram below illustrates a logical workflow for the preclinical assessment of a novel NSAID like **Thiazolinobutazone** during that period.





Click to download full resolution via product page

Caption: A typical preclinical experimental workflow for an NSAID in the 1970s.



## **Inferred Methodologies**

- Acute Toxicity (LD50): This was likely determined by administering escalating single doses of
   Thiazolinobutazone to groups of rodents (mice and/or rats) via oral and possibly
   intraperitoneal routes. The dose that resulted in the death of 50% of the animals within a
   specified period (e.g., 7-14 days) would be recorded as the LD50.
- Anti-Inflammatory Activity: The standard model would have been the carrageenan-induced
  paw edema test in rats. Thiazolinobutazone would be administered orally at various doses
  prior to the injection of carrageenan into the paw. The degree of swelling (edema) would be
  measured over several hours and compared to a control group and a group treated with
  phenylbutazone to determine the effective dose (ED50).
- Ulcerogenic Effects: This would be assessed in rats following repeated oral administration of high doses of the drug over several days. The animals would then be euthanized, and their stomachs examined for the presence, number, and severity of ulcers or lesions. An ulcer index score would be calculated and compared to that produced by phenylbutazone.

## Conclusion

Thiazolinobutazone (LAS 11871) was a promising analog of phenylbutazone developed in the 1970s by, presumably, Lasa Laboratorios. Early preclinical data indicated that it retained anti-inflammatory properties while exhibiting a significantly improved safety profile, with lower acute toxicity and a reduced tendency to cause gastric ulcers.[1] Its development appears to have been halted, and the compound did not achieve widespread clinical use. The historical data serves as an important case study in the iterative process of drug development, specifically the efforts to enhance the therapeutic index of early NSAIDs. The lack of publicly available detailed data from the original studies, however, limits a full quantitative retrospective analysis of its potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Lower gastric ulcerogenic effect of suxibuzone compared to phenylbutazone when administered orally to horses PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thiazolinobutazone: A Technical Overview of a Phenylbutazone Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682258#thiazolinobutazone-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com